1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
The compound “1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” is a chemical compound with the molecular formula C14H16ClN5O3S2 and a molecular weight of 401.881.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions23.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H16ClN5O3S2. It contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S). The exact arrangement of these atoms in the molecule defines its structure1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, given its complex structure, it’s likely to be involved in a variety of chemical reactions, depending on the conditions and reagents present1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific details about these properties are not available in the search results3.Scientific Research Applications
Synthesis and Biological Activity
- Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine derivatives, related to the compound , have been synthesized using a one-pot procedure. These compounds, including 1,2,3-triazole derivatives, show potent in vitro antibacterial activity and free radical scavenging activity (Sreerama et al., 2020).
Antimicrobial Applications
Azole derivatives, which include 1,2,4-triazol-3-ones, have been synthesized and shown to possess antimicrobial activities against various microorganisms (Sahin et al., 2012).
Synthesized 1,2,4-triazole derivatives demonstrate antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
Synthetic Applications in Medicinal Chemistry
Sulfonyl-1,2,3-triazoles, similar to the compound , are used as precursors in synthetic medicinal chemistry, enabling the introduction of nitrogen into various important heterocycles (Zibinsky & Fokin, 2013).
1-Sulfonyl-1,2,3-triazole derivatives have been used as isolable 1,5-dipoles in [5+2] cycloaddition reactions, contributing to the development of new organic syntheses (Yoo, 2015).
Catalytic Synthesis
- Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles has been explored, providing access to N-sulfonyltriazoles with potential applications in various synthetic routes (Yoo et al., 2007).
Antibacterial Activity Studies
- New 1,4-disubstituted-sulfonyl-1,2,3-triazoles have been synthesized and shown to possess antibacterial activity, comparable to commercial standards like Penicillin-G and Streptomycin (Thirukovela et al., 2017).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure or harm.
Future Directions
The future directions for research on this compound are not specified in the search results. However, given its complex structure, it could be of interest in various fields of research, including organic chemistry and medicinal chemistry234.
properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2S2/c10-8-1-2-9(17-8)18(15,16)13-5-7(6-13)14-4-3-11-12-14/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEPMTRGRYVYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole |
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